molecular formula C15H12N2O2 B2375443 3-amino-N-phenylbenzofuran-2-carboxamide CAS No. 361991-92-6

3-amino-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2375443
CAS No.: 361991-92-6
M. Wt: 252.273
InChI Key: NMVUHQWKVSAJQO-UHFFFAOYSA-N
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Future Directions

The future directions for “3-amino-N-phenyl-1-benzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications as drugs . This could lead to the development of new therapies with enhanced efficacy compared to conventional treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-phenylbenzofuran-2-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require the use of transition-metal catalysis to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.

Properties

IUPAC Name

3-amino-N-phenyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVUHQWKVSAJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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